molecular formula C16H16FNO5S2 B2579162 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide CAS No. 337923-51-0

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide

Cat. No.: B2579162
CAS No.: 337923-51-0
M. Wt: 385.42
InChI Key: SIVZLEVSXHDBMC-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a chemical compound with the molecular formula C16H16FNO5S2 . It is also known by its synonyms N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 385.430 and a density of 1.4±0.1 g/cm3 . Its boiling point is 698.2±55.0 °C at 760 mmHg . The flash point is 376.0±31.5 °C .

Scientific Research Applications

Immunomodulatory Effects

A study by Wang et al. (2004) explored the immunomodulatory properties of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), highlighting its potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound showed promise in enhancing the immune response to tumors by augmenting the response of lymphocytes to tumor cells and increasing macrophage inhibitory effects on tumor cell growth. Additionally, it was found to restore the alloreactivity of lymphocytes in immunodepressed mice and increase the release of interleukins and colony-stimulating factors, suggesting its potential application in immunotherapy against cancer (Wang et al., 2004).

Antiepileptic Drug Candidate

In the realm of neurology, a study by Tanaka et al. (2019) identified DSP-0565, a derivative with a similar structural motif, as a strong, broad-spectrum anti-epileptic drug candidate. By optimizing the compound to improve its ADME profile and reduce reactive metabolic production, the study highlighted its efficacy in various models of convulsion with a good safety margin. This suggests potential applications of related compounds in developing new treatments for epilepsy (Tanaka et al., 2019).

Fluorinating Agents in Organic Synthesis

Research by Fritz-Langhals (1994) on alkali metal fluorides as efficient fluorinating agents discusses the utility of similar sulfonamide derivatives in the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes. This demonstrates the role of such compounds in facilitating selective fluorination reactions, which are pivotal in medicinal chemistry and the synthesis of pharmaceuticals (Fritz-Langhals, 1994).

Antimicrobial Agents

A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety by Darwish et al. (2014) indicates the potential use of similar compounds as antimicrobial agents. Through the design and synthesis of heterocyclic compounds incorporating sulfamoyl moieties, the study highlights the broad spectrum of antimicrobial activities that can be achieved, suggesting the potential for developing new antimicrobial drugs (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that similar compounds, such as CRL-40,940, are known to act as eugeroics and weak dopamine reuptake inhibitors .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZLEVSXHDBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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